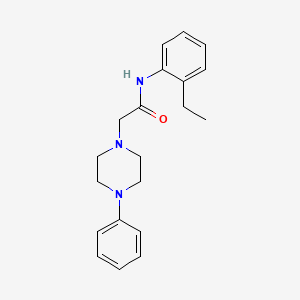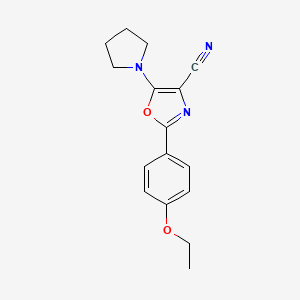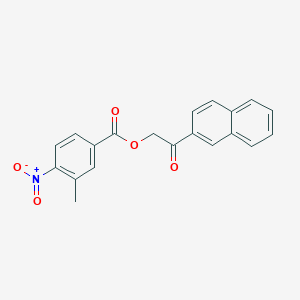![molecular formula C16H15N3OS B5843955 N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide, also known as MPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPAA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms. In
Mécanisme D'action
The mechanism of action of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide involves the formation of a covalent bond between the sulfur atom of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide and the active site of the enzyme or protein. This covalent bond results in the inhibition of the enzyme or protein activity, which can have downstream effects on cellular processes and signaling pathways.
Biochemical and Physiological Effects:
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and proteins, N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. These effects make N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide a promising tool for studying cellular processes and disease mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments is its specificity for certain enzymes and proteins. Because N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide forms a covalent bond with the active site of the enzyme or protein, it can be used to selectively inhibit the activity of a specific target. However, this specificity can also be a limitation, as N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide may not be effective against all enzymes or proteins. Additionally, the covalent bond formed by N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is irreversible, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide. One area of interest is the development of new synthetic methods for N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide and related compounds. This could lead to the creation of more potent and selective inhibitors for a wider range of enzymes and proteins. Another area of interest is the use of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide in drug discovery, as it has been shown to have potential therapeutic applications in cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide, which could lead to the development of new treatments and therapies.
Méthodes De Synthèse
The synthesis of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 6-methyl-2-pyridinamine with carbon disulfide to form 6-methyl-2-pyridinyl dithiocarbamate. This intermediate is then reacted with 3-phenylacryloyl chloride to form N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide. The synthesis of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been optimized to produce high yields and purity, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been studied extensively for its potential applications in scientific research. One of the main uses of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is as a tool for studying the mechanism of action of enzymes and proteins. N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to inhibit the activity of a variety of enzymes, including proteases, kinases, and phosphatases. By studying the effects of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide on these enzymes, researchers can gain insight into their function and potential therapeutic targets.
Propriétés
IUPAC Name |
(E)-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-6-5-9-14(17-12)18-16(21)19-15(20)11-10-13-7-3-2-4-8-13/h2-11H,1H3,(H2,17,18,19,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPIAJTXZIZKOS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(carboxymethyl)thio]-5-iodobenzoic acid](/img/structure/B5843875.png)



![4-methyl-3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5843889.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)propanamide](/img/structure/B5843900.png)

![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}propanohydrazide](/img/structure/B5843912.png)
![1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5843920.png)
![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)

![4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile](/img/structure/B5843983.png)